molecular formula C22H12N2O3 B2828170 4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide CAS No. 446278-28-0

4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

Cat. No.: B2828170
CAS No.: 446278-28-0
M. Wt: 352.349
InChI Key: DNRGVUCKMDXEQS-UHFFFAOYSA-N
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Description

4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a complex organic compound that features a cyano group, an anthraquinone moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide typically involves the amidation of 1-aminoanthracene-9,10-dione with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a coupling agent such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The anthraquinone moiety can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Further oxidized anthraquinone derivatives.

    Reduction: Reduced anthraquinone derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential antimicrobial and anticancer agent

    Materials Science: Used in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: Investigated for its interactions with various biological targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9,10-dioxo-9,10-dihydroanthracene-1-carboxamide
  • 2-(N-Benzoylimino)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

Uniqueness

4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is unique due to the presence of the cyano group, which can enhance its reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

4-cyano-N-(9,10-dioxoanthracen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N2O3/c23-12-13-8-10-14(11-9-13)22(27)24-18-7-3-6-17-19(18)21(26)16-5-2-1-4-15(16)20(17)25/h1-11H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRGVUCKMDXEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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